
Spastazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spastazoline is a selective inhibitor of spastin, a microtubule-severing AAA protein . It has an IC50 of 99 nM for human spastin and can be used for cell division and intracellular vesicle transport-related research .
Synthesis Analysis
Spastazoline was designed to compete with the AAA domain of spastin, effectively abolishing the severing activity mediated by spastin . The normal severing activity mediated by spastin is required for neurite outgrowth and regeneration .Mecanismo De Acción
Target of Action
Spastazoline primarily targets the microtubule severing enzyme spastin . Spastin plays a crucial role in axonal development and regeneration through the remodeling of microtubule arrangement . It is essential for orchestrating microtubule dynamics, a promising approach to improve axonal regeneration .
Mode of Action
Spastazoline, as a spastin inhibitor, interacts with its target via spastin Ser233 phosphorylation . The 14-3-3 protein interacts with spastin, both in vivo and in vitro, via this phosphorylation . This interaction is enhanced by the 14-3-3 agonist Fusicoccin (FC-A), but this effect is blunted by spastazoline treatment .
Biochemical Pathways
The 14-3-3/spastin pathway is the primary biochemical pathway affected by Spastazoline . The 14-3-3 protein protects spastin from degradation by inhibiting the ubiquitination pathway and upregulates the spastin-dependent severing ability . This pathway is an important target for the regulation of microtubule dynamics for nerve regeneration after spinal cord injury .
Pharmacokinetics
The pharmacokinetics of a drug molecule, including its absorption, distribution, metabolism, and excretion (adme) properties, play a crucial role in its bioavailability .
Result of Action
The molecular effect of Spastazoline is the regulation of spastin protein levels . At the cellular level, it affects neurite outgrowth and regeneration . The application of spastazoline successfully reverses these phenomena .
Action Environment
The environment, particularly the presence of injury, influences the action of Spastazoline . After spinal cord injury, the 14-3-3 protein is upregulated in the neuronal compartment . The administration of FC-A promotes locomotor recovery and nerve regeneration following spinal cord injury . The application of spastazoline successfully reverses these phenomena .
Safety and Hazards
Direcciones Futuras
The 14-3-3/spastin pathway, which Spastazoline influences, is an important target for regulation of microtubule dynamics for nerve regeneration after spinal cord injury . The small molecule 14-3-3 agonist FC-A effectively mediates the recovery of spinal cord injury in mice which requires spastin participation . This suggests potential future directions for research and therapeutic applications involving Spastazoline.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLTAKAPDKZRY-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spastazoline | |
Q & A
Q1: What is the primary mechanism of action of Spastazoline?
A: Spastazoline functions by inhibiting the microtubule-severing activity of the AAA protein spastin [, ]. This inhibition is thought to occur through direct binding of Spastazoline to spastin, although the exact binding site and mechanism remain to be fully elucidated.
Q2: How does Spastazoline's effect on microtubule dynamics impact neuronal development?
A: While microtubule dynamics are crucial for neurite extension and nucleokinesis in developing neurons, Spastazoline's inhibition of spastin appears to have a limited impact on these processes []. Research using iPSC-derived neurons (EBiSC-NEUR1) demonstrated that Spastazoline treatment only minimally affected nucleokinesis and showed no significant effects on neurite extension. This suggests that other factors might compensate for the reduced spastin activity in these specific contexts.
Q3: Does Spastazoline influence the therapeutic potential of targeting spastin in spinal cord injury?
A: Interestingly, while Spastazoline inhibits spastin, research indicates that activating spastin might be beneficial for spinal cord injury recovery []. The study found that a 14-3-3 agonist, Fusicoccin-A, promoted neurite outgrowth and regeneration in a spastin-dependent manner, and this effect was reversed by Spastazoline. This highlights the complex role of spastin in neuronal regeneration and suggests that simply inhibiting it with Spastazoline might not be a viable therapeutic strategy for spinal cord injury.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)
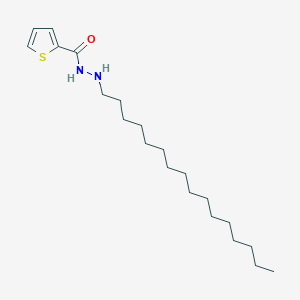
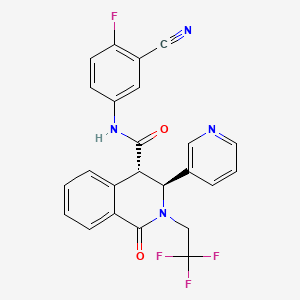

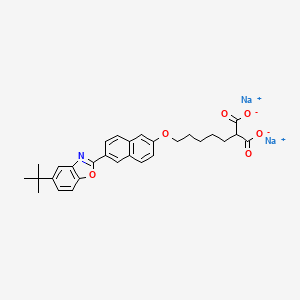
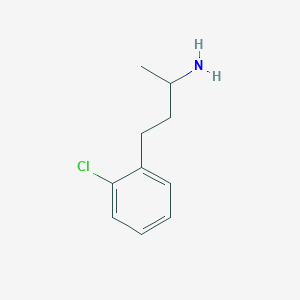
![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)
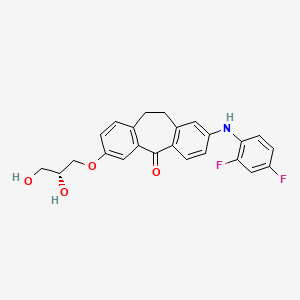
![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

